2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid
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Overview
Description
2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine; oxalic acid is a complex organic compound that features a benzodioxole ring, a brominated methoxyphenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring and the bromination of the methoxyphenyl group. Subsequent steps involve the introduction of the ethanamine and pyridinylmethyl groups through nucleophilic substitution reactions. The final product is often purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the benzodioxole and pyridinylmethyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. The benzodioxole ring and pyridinylmethyl group can interact with enzymes and receptors, modulating their activity. The brominated methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, depending on the target pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: A simpler analog with similar structural features but lacking the brominated methoxyphenyl and pyridinylmethyl groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another related compound with a different functional group arrangement.
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the brominated methoxyphenyl group and the pyridinylmethyl group distinguishes it from simpler analogs, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3.C2H2O4/c1-27-21-7-5-20(24)12-19(21)15-26(14-18-3-2-9-25-13-18)10-8-17-4-6-22-23(11-17)29-16-28-22;3-1(4)2(5)6/h2-7,9,11-13H,8,10,14-16H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDMHSVIZKWTBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CN=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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